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Compound of Interest

Compound Name: 1-Phenylethanol

Cat. No.: B076009 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 1-
phenylethanol, a significant chiral secondary alcohol used as a fragrance ingredient and a key

intermediate in the synthesis of various pharmaceuticals and other organic compounds. The

following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

Spectroscopic Data Summary
The empirical formula for 1-phenylethanol is C₈H₁₀O, with a molecular weight of

approximately 122.17 g/mol .[1][2][3] The following tables summarize the key spectroscopic

data obtained from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data

The proton NMR spectrum of 1-phenylethanol is characterized by signals corresponding to

the aromatic protons, the methine proton, the hydroxyl proton, and the methyl protons.
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Chemical Shift
(δ) ppm

Multiplicity Integration
Coupling
Constant (J)
Hz

Assignment

7.26–7.39 Multiplet 5H - Aromatic (C₆H₅)

4.91 Quartet 1H 6.5 Methine (CH)

2.01 Singlet 1H - Hydroxyl (OH)

1.49–1.50 Doublet 3H 6.5 Methyl (CH₃)

Solvent: CDCl₃,

Frequency: 500

MHz[4]

¹³C NMR Data

The carbon-13 NMR spectrum provides insight into the carbon framework of the molecule.

Chemical Shift (δ) ppm Assignment

145.9 Aromatic C (quaternary)

128.5 Aromatic CH

127.4 Aromatic CH

125.4 Aromatic CH

70.4 Methine (CH-OH)

25.1 Methyl (CH₃)

Solvent: CDCl₃, Frequency: 100 MHz[4]

Infrared (IR) Spectroscopy
The IR spectrum of 1-phenylethanol displays characteristic absorption bands corresponding to

its functional groups.
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Wavenumber (νₘₐₓ) cm⁻¹ Description of Vibration

3357 O-H stretch (broad, alcohol)

3069 C-H stretch (aromatic)

1474 C=C stretch (aromatic ring)

1437 C-H bend (methyl)

1048 C-O stretch (secondary alcohol)

754, 692
C-H out-of-plane bend (monosubstituted

benzene)

Technique: Thin Film[4]

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1-phenylethanol results in fragmentation,

providing a characteristic pattern.

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

122 Moderate [M]⁺ (Molecular Ion)

107 High [M - CH₃]⁺

79 High [C₆H₇]⁺

77 Moderate [C₆H₅]⁺

Source: Electron Ionization[2]

[5]

Experimental Protocols
The following sections outline the generalized methodologies for acquiring the spectroscopic

data presented above.
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NMR Spectroscopy
Sample Preparation: A solution of 1-phenylethanol is prepared by dissolving approximately

10-20 mg of the compound in about 0.6-0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃), in a standard 5 mm NMR tube.[6] A small amount of tetramethylsilane (TMS) can be

added as an internal standard for chemical shift referencing (δ = 0.00 ppm), although modern

spectrometers can also reference the residual solvent peak.[7]

¹H NMR Acquisition: A standard one-dimensional proton NMR experiment is performed. For a

typical small organic molecule like 1-phenylethanol, a 90° pulse angle is often used to

maximize the signal in a single scan.[8] However, for quantitative measurements or when

multiple scans are required to improve the signal-to-noise ratio, a smaller flip angle (e.g., 30° or

45°) with a shorter relaxation delay may be employed to reduce the total experiment time.[6][8]

Key parameters include an acquisition time of around 3 seconds and a relaxation delay of 1-2

seconds.[6] The number of scans can vary from 1 for a concentrated sample to 8 or more for

dilute samples.[6]

¹³C NMR Acquisition: A standard ¹³C NMR spectrum is acquired with proton decoupling to

simplify the spectrum to single lines for each unique carbon atom. A 90° pulse is typically used.

Due to the lower natural abundance of ¹³C and its smaller gyromagnetic ratio, a larger number

of scans (often several hundred to thousands) and a longer relaxation delay are generally

required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid/Thin Film): For a pure liquid sample like 1-phenylethanol, the

simplest method is to prepare a "neat" sample. A single drop of the liquid is placed on the

surface of one polished salt plate (e.g., NaCl or KBr).[9][10] A second salt plate is then carefully

placed on top to create a thin liquid film between the plates.[9] It is important to avoid trapping

air bubbles.[11] The plates are then mounted in a sample holder for analysis.[11] Water should

be avoided as a solvent as it can dissolve the salt plates and has a broad -OH absorption that

can obscure other signals.[12]

Data Acquisition (FTIR): The sample holder containing the prepared salt plates is placed in the

beam path of an FTIR spectrometer. A background spectrum of the empty salt plates is typically
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recorded first and automatically subtracted from the sample spectrum. The spectrum is then

scanned over the mid-infrared range (typically 4000-400 cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction and Ionization (GC-MS): 1-phenylethanol is well-suited for analysis by

gas chromatography-mass spectrometry (GC-MS). A dilute solution of the sample in a volatile

solvent is injected into the GC. The compound is vaporized and separated from other

components on a capillary column. As 1-phenylethanol elutes from the column, it enters the

ion source of the mass spectrometer. In the ion source, electron ionization (EI) is commonly

used, where the molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis and Detection: The resulting positively charged ions (the molecular ion and

various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass

analyzer separates the ions based on their mass-to-charge ratio (m/z). A detector then records

the abundance of each ion, generating the mass spectrum.

Visualizations
The following diagrams illustrate the logical workflow for spectroscopic analysis and the

fragmentation pathway of 1-phenylethanol in mass spectrometry.
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Caption: Logical workflow for the spectroscopic analysis of 1-phenylethanol.
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Caption: Proposed EI-MS fragmentation pathway for 1-phenylethanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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